molecular formula C9H17NO2 B3223487 a-(Methylamino)cyclohexaneacetic acid CAS No. 1218286-14-6

a-(Methylamino)cyclohexaneacetic acid

Cat. No.: B3223487
CAS No.: 1218286-14-6
M. Wt: 171.24 g/mol
InChI Key: VBSXCVMRXXJTLX-UHFFFAOYSA-N
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Description

a-(Methylamino)cyclohexaneacetic acid is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is a derivative of cyclohexaneacetic acid, where a methylamino group is attached to the alpha position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-(Methylamino)cyclohexaneacetic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with methyl bromoacetate, followed by hydrolysis to yield the desired product . Another method involves the reductive amination of cyclohexanone with methylamine, followed by carboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

a-(Methylamino)cyclohexaneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and various substituted cyclohexaneacetic acids .

Mechanism of Action

The mechanism of action of a-(Methylamino)cyclohexaneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. It may also inhibit or activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

a-(Methylamino)cyclohexaneacetic acid is unique due to the presence of both the methylamino and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-cyclohexyl-2-(methylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h7-8,10H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSXCVMRXXJTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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